Butyl 2-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)acetate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a green synthetic procedure was developed for the two-step synthesis of a related compound, “methyl 2-(((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate”, from anthranilic acid . The first step includes a synthesis of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one which was performed in choline chloride:urea DES. In the second step, S-alkylation of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one was performed in a microwave-induced reaction .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the synthesis of “methyl 2-(((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate” involved a two-step reaction involving anthranilic acid .
Scientific Research Applications
Synthesis and Characterization of Derivatives
Butyl 2-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)acetate and its derivatives are key in synthesizing a wide range of compounds with potential applications in various fields of research. For instance, a study by Saeed et al. (2014) involved the synthesis of N‐(Aryl)‐5‐((quinolin‐8‐yloxy)methyl)‐1,3,4‐oxa/Thiadiazol‐2‐amines and 4‐Aryl‐5‐((quinolin‐8‐yloxy)methyl)‐2H‐1,2,4‐triazole‐3(4H)‐thiones, highlighting the compound's role in creating derivatives with possible chemical and biological importance. These derivatives were characterized using spectroscopic techniques and elemental analyses, with one of the thiosemicarbazide derivatives being confirmed by X-ray crystallography, underscoring the compound's versatility in synthesizing structurally diverse molecules (Saeed, Abbas, Ibrar, & Bolte, 2014).
Catalytic Applications in Organic Synthesis
Dabiri et al. (2007) demonstrated the compound's use in the ionic liquid-promoted eco-friendly and efficient synthesis of 2,3-Dihydroquinazolin-4(1H)-ones, utilizing isatoic anhydride, primary amine, or ammonium acetate, and different aromatic aldehydes. This showcases the compound's utility in facilitating reactions under more sustainable conditions, thus contributing to greener chemistry practices (Dabiri, Salehi, & Baghbanzadeh, 2007).
Potential Anticancer Applications
In the realm of medical research, a derivative of this compound has been synthesized and evaluated for its potential as an anticancer agent. Riadi et al. (2021) described the preparation of a new derivative using the S-arylation method. This compound showed potent cytotoxic activity against various human cancer cell lines, including cervical, lung adenocarcinoma, and triple-negative breast cancer cells, with IC50 values in the low micromolar range. Moreover, it exhibited significant inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, indicating its potential as an effective anti-cancer agent (Riadi et al., 2021).
Future Directions
Mechanism of Action
Target of Action
Quinazolinone derivatives, a class to which this compound belongs, are known to interact with a variety of biological targets .
Mode of Action
Quinazolinone derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Quinazolinone derivatives are known to influence a variety of biochemical pathways .
Result of Action
Quinazolinone derivatives are known to have a wide range of biological activities .
Properties
IUPAC Name |
butyl 2-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-2-3-8-20-14(18)10-21-9-13-16-12-7-5-4-6-11(12)15(19)17-13/h4-7H,2-3,8-10H2,1H3,(H,16,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFQBGCMLKWLNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CSCC1=NC2=CC=CC=C2C(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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